2,4-Dibromo-5-methoxybenzaldehyde
Overview
Description
2,4-Dibromo-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . It is a derivative of benzaldehyde, featuring two bromine atoms and a methoxy group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methoxybenzaldehyde typically involves the bromination of 5-methoxybenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include 2,4-dibromo-5-methoxybenzoic acid.
Reduction Reactions: Products include 2,4-dibromo-5-methoxybenzyl alcohol.
Scientific Research Applications
2,4-Dibromo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound’s bromine atoms and methoxy group play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
- 2,4-Dibromo-5-hydroxybenzaldehyde
Comparison: 2,4-Dibromo-5-methoxybenzaldehyde is unique due to the presence of two bromine atoms at the 2 and 4 positions and a methoxy group at the 5 position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2,4-dibromo-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFYLBAXTVUPKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466649 | |
Record name | Benzaldehyde, 2,4-dibromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99615-74-4 | |
Record name | Benzaldehyde, 2,4-dibromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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